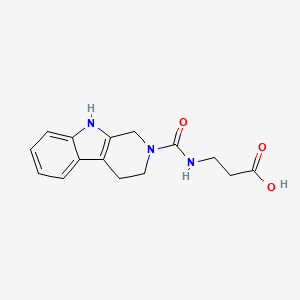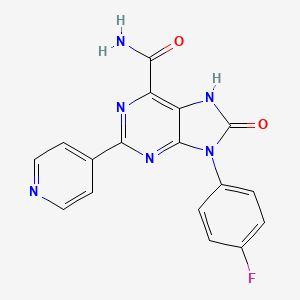
9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the purine ring, followed by the introduction of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Non-linear Optical (NLO) Properties and Anticancer Activity
9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide and its derivatives have been synthesized and characterized, revealing potential non-linear optical (NLO) properties and applications in anticancer activity. These compounds have shown remarkable interactions near the colchicine binding site of tubulin, suggesting their role in inhibiting tubulin polymerization, a process critical in cancer cell division. The molecular docking studies support their potential in anticancer therapy (Jayarajan et al., 2019).
Molecular Docking and Kinase Inhibition
Research into substituted derivatives of 9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide has led to the identification of potent and selective Met kinase inhibitors. These compounds, through molecular modifications, have shown improved enzyme potency and selectivity, demonstrating their application in targeting the Met kinase superfamily, crucial in cancer and metastasis control. These findings highlight the compound's role in precision medicine and targeted cancer therapies (Schroeder et al., 2009).
OLED and Electronic Applications
The compound and its related derivatives have been explored for their application in organic light-emitting diodes (OLEDs) and electronic devices. The structural modification by attaching specific groups has enabled manipulation of the triplet energy level of the Ir(III) complex, allowing for the tuning of emission spectra. This property is particularly useful in developing OLED devices with improved efficiency and brightness (Cho et al., 2010).
Fluorescence Sensing and Photophysical Behavior
Studies have also focused on the fluorescence behavior of derivatives containing the 9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide scaffold. The spectral and photophysical behaviors of these compounds in various solvents have been analyzed, indicating their potential as sensors for detecting hydroxyl groups in microorganized systems. This application is significant in biochemical sensing and environmental monitoring (Wenska et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(4-fluorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O2/c18-10-1-3-11(4-2-10)24-16-13(22-17(24)26)12(14(19)25)21-15(23-16)9-5-7-20-8-6-9/h1-8H,(H2,19,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFSUGSSBAQJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-fluorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

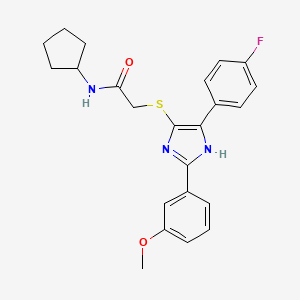
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2803261.png)
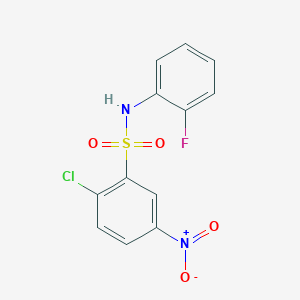
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2803266.png)
![2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2803267.png)
![3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803268.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)
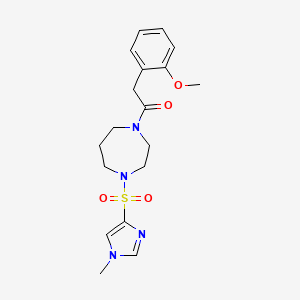
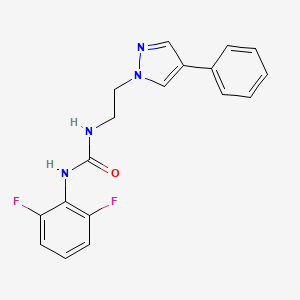
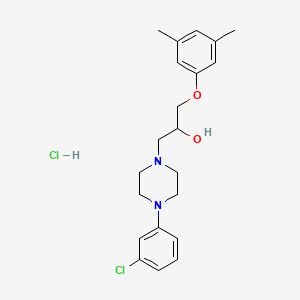
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2803276.png)
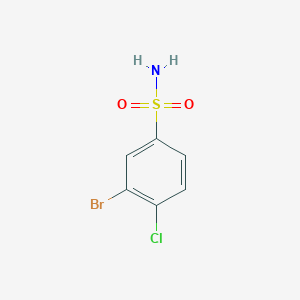
![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)
